molecular formula C3H4N6 B3100599 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine CAS No. 13728-21-7

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine

Cat. No.: B3100599
CAS No.: 13728-21-7
M. Wt: 124.1 g/mol
InChI Key: SSQHIBMRAFXEGP-UHFFFAOYSA-N
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Description

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine ( 13728-21-7) is a nitrogen-rich heterocyclic compound with the molecular formula C3H4N6 and a molecular weight of 124.11 g/mol . This compound serves as a versatile and valuable building block in advanced research, particularly in the field of high-energy materials (HEMs). Its fused, stable triazolo-triazole backbone with an amine functionalization makes it a prime precursor for the synthesis of complex cationic species . Computational studies have demonstrated that derivatives of this core structure, such as 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium, can be used to design energetic salts with high predicted performance, including impressive densities and positive heats of formation . This research value extends to its potential application in the development of propellants and explosives, where nitrogen-rich frameworks are critical for performance . The product is supplied as a powder and should be stored at room temperature . Handling should be conducted with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N6/c4-2-7-8-3-5-1-6-9(2)3/h1H,(H2,4,7)(H,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQHIBMRAFXEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NN=C(N2N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Energetic Materials

One of the primary applications of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine is in the development of energetic materials . Research indicates that derivatives of this compound can be synthesized to create high-performance energetic salts. For instance:

  • Thermal Stability : Compounds derived from this compound exhibit excellent thermal stability and high decomposition temperatures (e.g., 201 °C) .
  • Detonation Performance : The energetic salts formed from this compound demonstrate superior detonation performance metrics compared to traditional explosives like RDX. For example, one derivative showed a detonation velocity of 9077 m/s and a pressure of 34.4 GPa .

Medicinal Chemistry

In medicinal chemistry, compounds related to this compound are being explored for their potential therapeutic effects:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties. For instance, studies have indicated that certain triazole compounds exhibit activity against various bacterial strains .
  • Non-toxic Alternatives : Research has highlighted the potential of triazole derivatives as non-toxic alternatives in drug formulations. The incorporation of the triazolo motif into ionic materials has been shown to enhance their biocompatibility .

Material Science

The compound's properties also lend themselves to applications in material science:

  • Polymeric Materials : The incorporation of nitrogen-rich triazole structures into polymers can enhance their mechanical properties and thermal resistance.
  • Nanomaterials : Research is ongoing into the use of triazole derivatives in the synthesis of nanomaterials with specific electronic or optical properties.

Case Study 1: Energetic Salts Development

A study focused on synthesizing various energetic salts from this compound demonstrated that these salts not only possess high energy densities but also exhibit lower sensitivity to impact and friction compared to conventional explosives. This makes them safer for handling while maintaining effective performance in explosive applications .

Case Study 2: Antimicrobial Properties

In a series of experiments evaluating the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria, certain compounds derived from this compound showed significant inhibition zones compared to control groups. This suggests a potential pathway for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogues include derivatives with fused heterocycles or substituted aromatic groups. Selected examples and their properties are summarized below:

Compound Name Substituents/Ring System Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine Parent compound (amine at C3) N/A N/A IR: 3356 cm⁻¹ (NH₂), 1600 cm⁻¹ (NH₂ def.), 1518 cm⁻¹ (C=N)
3-Phenyl-1,7-dihydro-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine (11a) Phenyl, tetrazine ring 252–254 37 ¹H NMR: δ 7.51–7.82 (m, Ph-H), δ 5.82 (s, NH-triazole)
3-(Pyridin-4-yl)-1,7-dihydro-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine (11b) Pyridinyl, tetrazine ring 271–273 41 ¹H NMR: δ 8.63 (d, pyridine-H), δ 7.90 (d, pyridine-H)
TT (Nitro/tetrazole derivative of TATOT) Nitro, tetrazole Decomp. 242 N/A Density: 1.83 g/cm³; Detonation velocity: 8.95 km/s
FT (Amino/tetrazole derivative of TATOT) Amino, tetrazole Decomp. 228 N/A Density: 1.78 g/cm³; Impact sensitivity: >40 J

Key Observations :

  • Aromatic Substituents : Pyridinyl derivatives (e.g., 11b) exhibit higher melting points than phenyl analogues (11a), likely due to enhanced hydrogen bonding or π-stacking .
  • Functional Groups: Nitro-substituted TT shows superior thermal stability (242°C decomposition) compared to amino-substituted FT (228°C), highlighting the role of electron-withdrawing groups in stability .
  • Energetic Salts: Computational studies reveal that pairing the triazolotriazole cation with anions like nitrate (NO₃⁻) or dinitramide (N(NO₂)₂⁻) enhances detonation velocity (8.95–9.12 km/s) and pressure (33.2–37.8 GPa) .

Performance in Energetic Materials

  • Density and Stability : TT’s compact structure (1.83 g/cm³) outperforms FT (1.78 g/cm³) in density, critical for explosive yield .
  • Sensitivity : FT’s lower mechanical sensitivity (>40 J impact energy) makes it safer for handling, whereas TT’s higher sensitivity aligns with its superior detonation performance .
  • Computational Insights : Cation-anion interactions in salts (e.g., TATOT-dinitramide) optimize oxygen balance and heat of formation (+400 kJ/mol), critical for energy release .

Biological Activity

7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine is a nitrogen-rich heterocyclic compound known for its diverse biological activities. As a member of the triazole family, it has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C₃H₅N₇
  • Molecular Weight : 139.12 g/mol
  • InChI Key : IISWXPGLZCYBKQ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that triazoles exhibit significant antimicrobial properties. In particular, derivatives of this compound have shown effectiveness against various bacterial strains. A study highlighted that certain substituted triazoles demonstrated moderate to high activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

CompoundActivity AgainstIC₅₀ (μM)
7H-Triazole Derivative AS. aureus12.5
7H-Triazole Derivative BE. faecalis15.0

Anticancer Activity

The anticancer potential of this compound has been documented in various studies. Notably, compounds derived from this structure have been tested against several cancer cell lines. For instance, one study reported that a derivative exhibited an IC₅₀ of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

Cancer Cell LineCompoundIC₅₀ (μM)
HCT-116Triazole C6.2
T47DTriazole D27.3

Other Biological Activities

Beyond antimicrobial and anticancer effects, triazole derivatives are also noted for their anti-inflammatory and antioxidant properties. These activities contribute to their potential as therapeutic agents in treating various diseases.

Case Studies

  • Antimicrobial Study : A series of triazole derivatives were synthesized and screened for antimicrobial activity against a panel of bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial potency .
  • Anticancer Research : In a comparative study of several triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402), researchers found that specific substitutions on the triazole ring improved cytotoxicity significantly .

Q & A

Q. What are the optimized synthetic routes for 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. A general protocol includes:

Heterocycle Formation : Reacting hydrazine derivatives (e.g., N1-aryl/benzyl-3-hydrazinopyrazin-2-one) with carboxylic acids using carbonyldiimidazole (CDI) as a coupling agent in anhydrous DMFA at 100°C for 1 hour .

Cyclization : Refluxing the intermediate with substituted phenacyl chlorides or thiols in acetic acid to form the triazole-thiadiazole fused core .

Purification : Recrystallization from DMFA/i-propanol mixtures improves purity (>95% by HPLC) .
Key Variables :

  • Solvent Choice : DMFA enhances solubility but requires strict anhydrous conditions to avoid side reactions.
  • Reaction Time : Extended reflux (24 hours) is critical for complete cyclization but may degrade thermally sensitive substituents .

Q. How can structural ambiguities in 7H-triazolotriazole derivatives be resolved using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : The amine proton (-NH2) resonates at δ 5.8–6.2 ppm (broad singlet), while triazole protons appear as singlets at δ 8.1–8.5 ppm. Substituent effects (e.g., electron-withdrawing groups) downfield-shift adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]+) with <2 ppm error. Fragmentation patterns (e.g., loss of -NH2 or aryl groups) validate the fused ring system .
  • X-ray Crystallography : Resolves positional isomerism (e.g., triazolo[4,3-b] vs. [3,4-b] isomers) via bond-length analysis (C-N bonds: 1.31–1.35 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact the compound’s biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Donating Groups (EDGs) : Alkyl/benzyl substituents at the 7-position enhance antimicrobial activity (e.g., MIC = 2–4 µg/mL against S. aureus) by increasing membrane permeability .
  • Electron-Withdrawing Groups (EWGs) : Nitro or fluorine at the 3-position improves anticonvulsant potency (ED50 = 15–25 mg/kg in murine models) via enhanced H-bonding with GABA receptors .
    Contradictions :
  • Fluorine vs. Chlorine : Fluorinated analogs show higher solubility but reduced metabolic stability (t1/2 = 2h vs. 4h for chlorinated derivatives) .

Q. How can contradictory results in biological assays (e.g., IC50 variability) be systematically addressed?

Methodological Answer: Discrepancies arise from:

Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation time (24h vs. 48h) alter IC50 values by 2–3 orders of magnitude. Standardize protocols using CLSI guidelines .

Compound Stability : Degradation in DMSO stock solutions (e.g., 10% after 1 week at -20°C) inflates IC50. Use fresh solutions and quantify purity via LC-MS before assays .

Off-Target Effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions (e.g., EGFR inhibition at >10 µM) .

Q. What computational strategies predict binding modes of 7H-triazolotriazole derivatives with target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with AMBER force fields. The triazole core forms π-π stacking with Phe residues (e.g., Phe200 in CYP51), while the amine group hydrogen-bonds to Asp89 .
  • MD Simulations (NAMD/GROMACS) : Simulate 100 ns trajectories to assess stability. RMSD <2 Å indicates stable binding; higher fluctuations (>3 Å) suggest weak affinity .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -CF3 vs. -CH3: ΔΔG = -1.2 kcal/mol favors CF3) .

Q. How should waste containing 7H-triazolotriazole derivatives be handled to comply with environmental regulations?

Methodological Answer:

  • Waste Segregation : Separate aqueous (neutralize with 10% NaOH) and organic (DMFA/i-propanol) streams to prevent exothermic reactions .
  • Detoxification : Treat with Fenton’s reagent (Fe²+/H2O2) to oxidize amine groups, reducing toxicity (LC50 for D. magna increases from 0.1 mg/L to 10 mg/L) .
  • Documentation : Follow CRDC 2020 guidelines (RDF2050103) for disposal records, including mass balance and treatment efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine
Reactant of Route 2
Reactant of Route 2
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine

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